4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a phenol group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be synthesized through a cyclization reaction.
Functional Group Modifications: Introduction of the methoxy and ethoxy groups through nucleophilic substitution reactions.
Final Assembly: Coupling the triazole derivative with the phenol derivative under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or ethoxy groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-4-(((3-(3-METHOXY-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL: Similar compounds might include other triazole derivatives with different substituents.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups such as methoxy, ethoxy, and sulfanyl groups makes it unique.
Its unique structure may confer specific properties that are advantageous in certain applications, such as increased biological activity or improved material properties.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-16-9-12(7-8-15(16)23)11-19-22-17(20-21-18(22)26)13-5-4-6-14(10-13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |
InChI Key |
CAQNUVSGLYXLLY-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.